amine hydrochloride CAS No. 1795508-58-5](/img/structure/B1459529.png)

[(1-Difluoromethanesulfonylpiperidin-4-yl)methyl](methyl)amine hydrochloride

Overview

Description

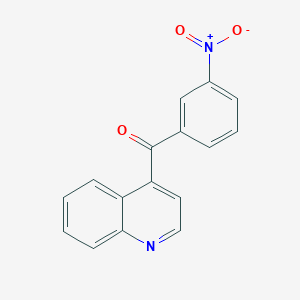

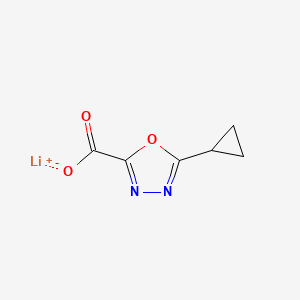

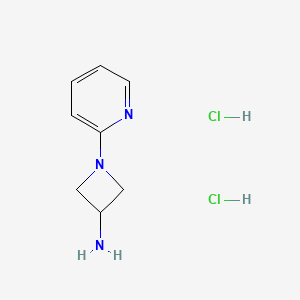

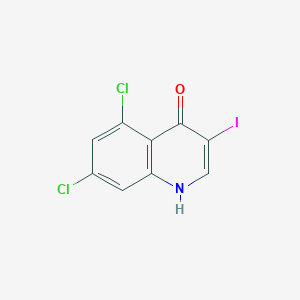

“(1-Difluoromethanesulfonylpiperidin-4-yl)methylamine hydrochloride” is a chemical compound used for pharmaceutical testing . It has a molecular formula of C8H17ClF2N2O2S .

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a common structure in many pharmaceutical compounds . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

This compound has a molecular weight of 278.75 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the search results .Scientific Research Applications

Synthesis Methodologies and Chemical Reactivity

Development of Stable Aziridinium Ions and Their Ring-Openings : The synthesis of stable aziridinium ions by the reaction of enantiomerically pure 2-substituted 1-phenylethyl-aziridine with methyl trifluoromethanesulfonate demonstrates a novel approach in the formation of synthetically valuable and optically pure acyclic amine derivatives. This method highlights the chemical reactivity of related compounds in a completely regio- and stereoselective manner (Yongeun Kim et al., 2008).

Facilitating Buchwald–Hartwig Amination : The application of electrophilic 1,2,3,4-tetrahydroacridin-9-yl trifluoromethanesulfonates in the synthesis of functionalized tacrines through Buchwald–Hartwig amination reveals the potential of using related compounds for the synthesis of bioactive molecules. This showcases the versatility and efficacy of such derivatives in palladium-catalyzed cross-coupling reactions (Julien de Sousa et al., 2014).

Novel Protective Groups in Amine Synthesis

- Innovative Sulfonating Agents for Amines : The use of 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a new versatile sulfonating agent for amines offers a novel pathway for the synthesis of activated amines. The Dios group demonstrates stability under various conditions and can be selectively removed, providing a useful tool for amine synthesis and modification (Izumi Sakamoto et al., 2006).

Applications in Materials Science

- Enhancement of Nanofiltration Membrane Performance : Research on novel sulfonated thin-film composite nanofiltration membranes, which incorporate sulfonated aromatic diamine monomers, demonstrates significant improvements in water flux and dye rejection capabilities. This suggests the potential of using related chemical structures to enhance the performance of filtration membranes for water treatment and purification processes (Yang Liu et al., 2012).

Safety and Hazards

properties

IUPAC Name |

1-[1-(difluoromethylsulfonyl)piperidin-4-yl]-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16F2N2O2S.ClH/c1-11-6-7-2-4-12(5-3-7)15(13,14)8(9)10;/h7-8,11H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGGCMDPJZOVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCN(CC1)S(=O)(=O)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClF2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1-Difluoromethanesulfonylpiperidin-4-yl)methyl](methyl)amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

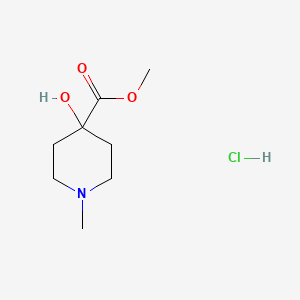

![([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride](/img/structure/B1459467.png)